(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
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Overview
Description
Benzothiazole is a heterocyclic compound . It’s a part of many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can include various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined by various spectroscopic analyses .Scientific Research Applications
Sigma and 5-HT1A Receptor Ligands
One study explored derivatives structurally related to benzomorphans, focusing on increasing sigma affinity and selectivity. These compounds, including N-substituted omega-tetralin derivatives, exhibited moderate to high sigma affinity and selectivity, particularly for sigma 2 receptors. Additionally, one compound demonstrated dual high 5-HT1A and sigma affinity, suggesting potential applications in targeting these receptors (Berardi et al., 1996).
Anticancer Evaluation
Another investigation synthesized and evaluated (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone derivatives for anticancer properties. The study involved reacting the compound with various nucleophiles and assessing the anticancer potential of the newly synthesized compounds (Gouhar & Raafat, 2015).
Vesicular Acetylcholine Transporter Imaging
Research into sulfur-containing analogues for imaging the vesicular acetylcholine transporter (VAChT) in the brain involved synthesizing compounds with high binding affinities for VAChT. These studies aimed to develop new radiotracers for diagnosing and researching neurological conditions, indicating the compound's utility in neuroscience research (Luo et al., 2018).
Antimicrobial Activity
Novel pyridine derivatives incorporating benzothiazole groups were synthesized and screened for in vitro antimicrobial activity. These compounds exhibited variable and modest activity against bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Patel et al., 2011).
Anti-mycobacterial Chemotypes
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold was identified as a new anti-mycobacterial chemotype. This study synthesized structurally diverse derivatives and evaluated their anti-tubercular activity, demonstrating the compound's potential in tuberculosis treatment research (Pancholia et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c26-22(18-10-9-16-5-1-2-6-17(16)15-18)25-13-11-19(12-14-25)27-23-24-20-7-3-4-8-21(20)28-23/h3-4,7-10,15,19H,1-2,5-6,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMSLDLHGAZRAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)N3CCC(CC3)OC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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